

Physicochemical properties of Gliquidone-d6 vs Gliquidone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Gliquidone-d6

Cat. No.: B12421722

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An In-depth Technical Guide to the Physicochemical Properties of Gliquidone and **Gliquidone-d6**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physicochemical properties of Gliquidone and its deuterated analog, **Gliquidone-d6**. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological and analytical processes.

Introduction

Gliquidone is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1][2][3] Its primary mechanism of action involves stimulating insulin secretion from pancreatic β -cells.[4][5][6] **Gliquidone-d6** is a stable, deuterium-labeled isotopologue of Gliquidone. The substitution of six hydrogen atoms with deuterium atoms results in a higher molecular weight. This modification makes **Gliquidone-d6** an invaluable tool, primarily as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of Gliquidone concentrations in biological matrices during pharmacokinetic and metabolic studies. [7] Understanding the subtle yet critical differences in their physicochemical properties is essential for accurate analytical method development and interpretation of study data.

Comparative Physicochemical Properties

The core physicochemical properties of Gliquidone and **Gliquidone-d6** are summarized below. The properties of **Gliquidone-d6** are largely inferred from its parent compound, with the primary difference being its molecular weight. Isotopic labeling with deuterium does not significantly alter properties such as pKa, logP, or solubility.

General and Chemical Properties

Property	Gliquidone	Gliquidone-d6	Data Source(s)
IUPAC Name	1-cyclohexyl-3-[4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)ethyl]phenyl]sulfonlurea	N-(Cyclohexylcarbamoyl)-4-(2-(7-methoxy-4,4-bis(methyl-d3)-1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzenesulfonamide	[1][7][8]
Synonyms	Glurenorm, AR-DF 26	Deuterated Gliquidone	[1][9][10]
CAS Number	33342-05-1	Not Available	[1][9][10]
Molecular Formula	C ₂₇ H ₃₃ N ₃ O ₆ S	C ₂₇ H ₂₇ D ₆ N ₃ O ₆ S	[1][3][9]
Molecular Weight	527.63 g/mol	533.67 g/mol (approx.)	[3][8]
Appearance	White to almost white crystalline solid	Solid (assumed)	[9][11]
Purity	≥98%	≥98% (typically)	[9][12]

Physicochemical Parameters

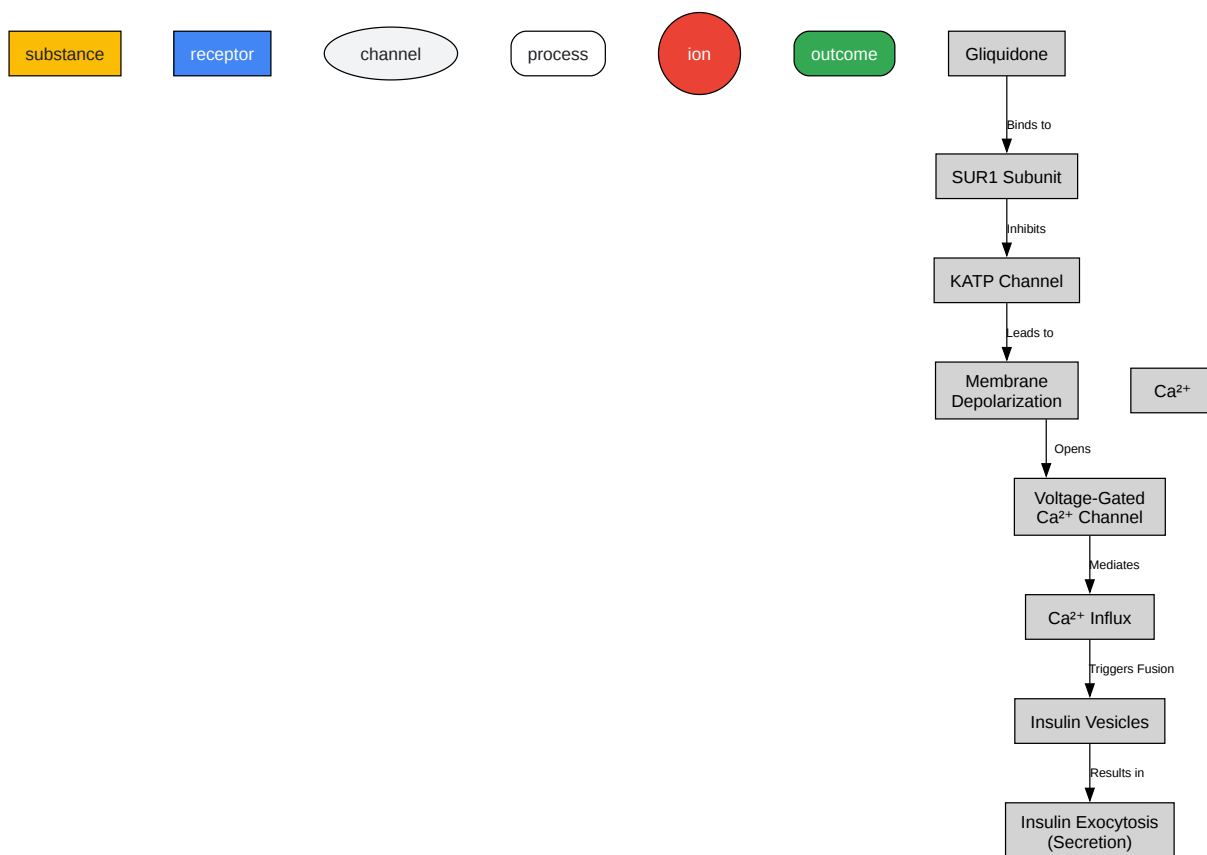
Parameter	Gliquidone	Gliquidone-d6	Data Source(s)
Melting Point	179-182 °C	Not specified, expected to be similar to Gliquidone	[8][11]
pKa (Strongest Acidic)	4.32 - 5.12	Not specified, expected to be very similar to Gliquidone	[4][11]
logP (Octanol-Water)	3.59 - 4.5	Not specified, expected to be very similar to Gliquidone	[4][8]
Water Solubility	0.0022 mg/mL (practically insoluble)	Not specified, expected to be very similar to Gliquidone	[2][4]
DMSO Solubility	≥22.4 mg/mL	Not specified, expected to be very similar to Gliquidone	[11]
Ethanol Solubility	~1 - 2.455 mg/mL	Not specified, expected to be very similar to Gliquidone	[9][11]
Polar Surface Area	121.88 Å ²	121.88 Å ²	[4]
Hydrogen Bond Acceptors	6	6	[4]
Hydrogen Bond Donors	2	2	[4]
Rotatable Bond Count	6	6	[4]

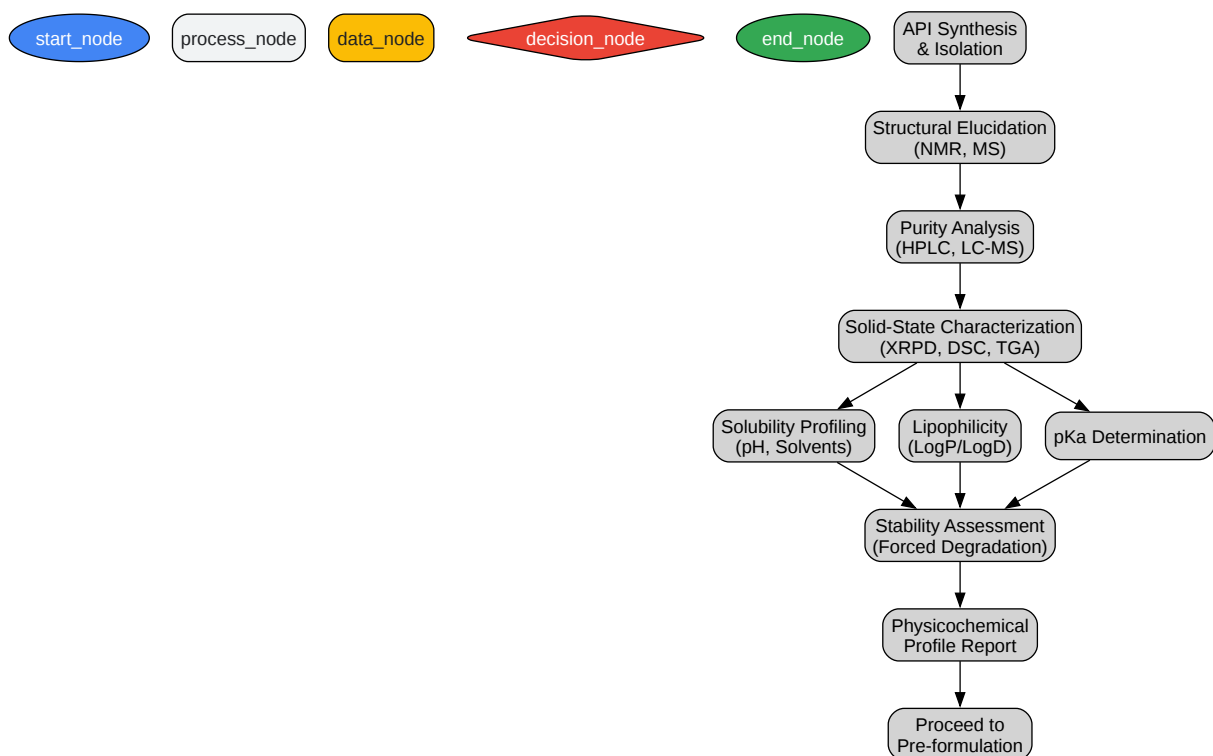
Pharmacokinetic Properties

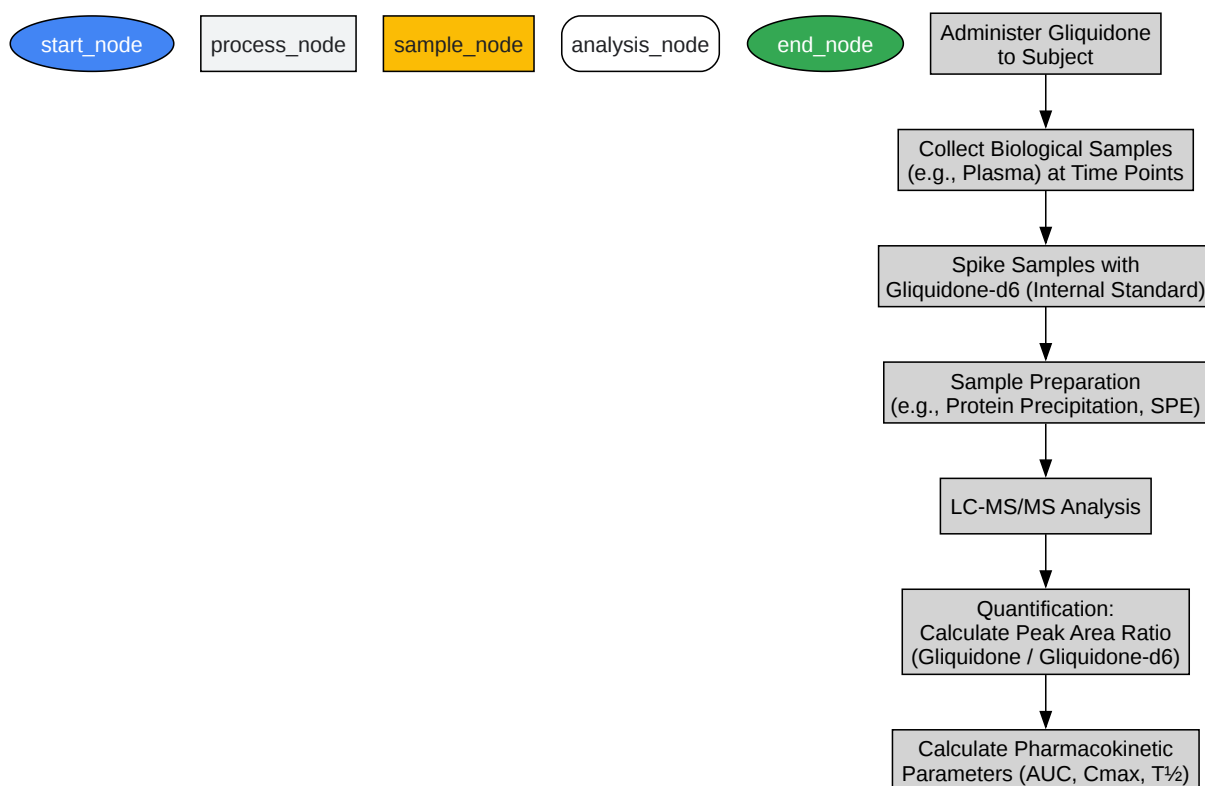
Parameter	Gliquidone	Gliquidone-d6	Data Source(s)
Bioavailability	High but can be irregular	Used as an internal standard, not for therapeutic administration	[1] [2]
Time to Peak (Tmax)	2 - 3 hours	N/A	[3] [13]
Plasma Protein Binding	>99%	N/A	[3]
Metabolism	Extensive hepatic metabolism	Expected to undergo similar metabolism	[1]
Elimination Half-Life	~1.5 hours (short-acting)	N/A	[14] [15]
Excretion	Primarily biliary (~95%), minimal renal (~5%)	N/A	[1] [13]

Gliquidone Mechanism of Action

Gliquidone exerts its glucose-lowering effects by stimulating insulin release from pancreatic β -cells. This process is initiated by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel.[\[16\]](#) This binding leads to channel closure, membrane depolarization, and a cascade of events culminating in insulin exocytosis.[\[5\]](#)[\[6\]](#)







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